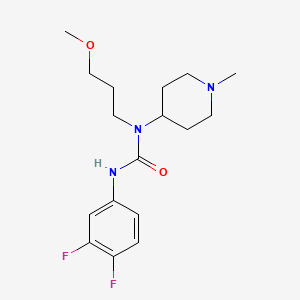
1-(mesitylcarbonyl)-4-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesitylcarbonyl)-4-propylpiperazine, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized using various methods and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
1-(mesitylcarbonyl)-4-propylpiperazine has been found to exhibit potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of Parkinson's disease. This compound has been shown to increase the release of dopamine in the striatum, which is a key neurotransmitter that is depleted in Parkinson's disease. This compound has also been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 1-(mesitylcarbonyl)-4-propylpiperazine is not fully understood, but it is believed to act as a dopamine agonist. This compound has been shown to increase the release of dopamine in the striatum by inhibiting the reuptake of dopamine by presynaptic neurons. Additionally, this compound has been found to increase the expression of dopamine receptors in the brain, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its dopamine agonist activity, this compound has been shown to exhibit significant anti-inflammatory and antioxidant activities. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(mesitylcarbonyl)-4-propylpiperazine in lab experiments is its potential therapeutic applications in various scientific research fields. This compound has been found to exhibit significant biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
For the research and development of 1-(mesitylcarbonyl)-4-propylpiperazine include the development of this compound-based drugs for the treatment of Parkinson's disease, further research into its mechanism of action, and the synthesis of this compound analogs with improved solubility and biological activities.
Métodos De Síntesis
1-(mesitylcarbonyl)-4-propylpiperazine can be synthesized using various methods, including the reaction of mesitylcarbonyl chloride with 4-propylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of mesitylcarbonyl isocyanate with 4-propylpiperazine. Additionally, this compound can be synthesized using a one-pot reaction of mesitylene, 4-propylpiperazine, and phosgene. The yield and purity of the synthesized this compound can vary depending on the method used.
Propiedades
IUPAC Name |
(4-propylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUMDZMFOXRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)
![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)
![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
![N-(4-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305955.png)

![N-[2-[2-(4-bromophenyl)-1-cyanovinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5305965.png)
![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5305977.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5305981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
![2-ethoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305996.png)
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]thiomorpholine](/img/structure/B5306007.png)
![5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine](/img/structure/B5306011.png)
